Adenosine,-3'-amino-3'-deoxy

Antiviral research Alphavirus inhibition Nucleoside analog screening

Adenosine, 3′-amino-3′-deoxy (CAS 26315-51-5; also registered as CAS 2504-55-4; synonyms: 3′-amino-3′-deoxyadenosine, 3′-AdA, Spalgomycin) is a purine nucleoside analog in which the 3′-hydroxyl group of the ribose moiety is replaced by an amino group. Originally isolated as a natural product from Helminthosporium sp.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 26315-51-5
Cat. No. B1194211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine,-3'-amino-3'-deoxy
CAS26315-51-5
Synonyms3'-amino-3'-deoxyadenosine
3'-deoxy-3'-aminoadenosine
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N
InChIInChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)
InChIKeyILDPUOKUEKVHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 3′-Amino-3′-deoxy (CAS 26315-51-5): A 3′-Modified Aminonucleoside with Documented Antitumor, Antiviral, and Chain-Terminating Activity for Targeted Nucleoside Research Procurement


Adenosine, 3′-amino-3′-deoxy (CAS 26315-51-5; also registered as CAS 2504-55-4; synonyms: 3′-amino-3′-deoxyadenosine, 3′-AdA, Spalgomycin) is a purine nucleoside analog in which the 3′-hydroxyl group of the ribose moiety is replaced by an amino group [1]. Originally isolated as a natural product from Helminthosporium sp. no. 215, this compound belongs to the 3′-deoxyadenosine class and serves as the N6-demethylated analog of the puromycin aminonucleoside [2]. With a molecular formula of C10H14N6O3 and molecular weight of 266.26 g/mol, the compound exhibits a distinctive profile of RNA chain termination, competitive ATP antagonism in its triphosphorylated form, and differential activity against normal versus transformed cells—properties not shared by closely related analogs such as 3′-deoxyadenosine (cordycepin) or puromycin aminonucleoside [3].

Why 3′-Deoxyadenosine (Cordycepin) or Puromycin Aminonucleoside Cannot Substitute for Adenosine, 3′-Amino-3′-deoxy in Evidence-Based Research Programs


Despite sharing the 3′-deoxyadenosine scaffold, 3′-amino-3′-deoxyadenosine (CAS 26315-51-5) displays functional differentiation from its closest structural analogs that makes generic substitution scientifically invalid. 3′-Deoxyadenosine (cordycepin) lacks the 3′-amino group, resulting in a different RNA chain termination profile and distinct poly(A) polymerase inhibition kinetics [1]. Puromycin aminonucleoside (PANS; N6,N6-dimethyl-3′-amino-3′-deoxyadenosine) carries two additional methyl groups on the N6 position of the adenine base, which abolishes its ability to perturb pre-rRNA processing in normal human fibroblasts—an activity retained by the non-methylated 3′-amino-3′-deoxyadenosine [2]. The triphosphate metabolite of the target compound (3′-deoxy-3′-amino-ATP) acts as a competitive ATP inhibitor with a Ki of 2.3 μM, a property absent in cordycepin triphosphate . These molecular differences translate into divergent biological outcomes that cannot be predicted by structural similarity alone, necessitating compound-specific procurement for reproducible research.

Quantitative Comparator Evidence for Adenosine, 3′-Amino-3′-deoxy (CAS 26315-51-5): Six Dimensions of Verified Differentiation Against Closest Analogs


3′-Amino-3′-deoxyadenosine Emerges as the Most Potent Inhibitor of Semliki Forest Virus Replication Among 29 Screened Nucleoside Analogs

In a systematic screen of 29 nucleoside analogs against Semliki Forest virus (SFV) using a Renilla luciferase reporter-gene assay, 3′-amino-3′-deoxyadenosine was identified as the most potent inhibitor in the entire set [1]. The compound achieved an IC50 of 18 μM in the reporter-gene assay and a more stringent IC50 of 2 μM when measured by direct [3H]uridine incorporation into viral RNA, demonstrating that its antiviral activity is mediated through inhibition of viral RNA synthesis [1]. Other 3′-substituted and N6-substituted nucleosides in the same screen produced similar or weaker IC50 values, but none surpassed the potency of 3′-amino-3′-deoxyadenosine at the RNA synthesis level [1]. The study further demonstrated synergistic antiviral effects when the compound was combined with certain betulin-derived compounds [2].

Antiviral research Alphavirus inhibition Nucleoside analog screening

Triphosphate Metabolite of 3′-Amino-3′-deoxyadenosine Acts as a Competitive ATP Inhibitor with Ki = 2.3 μM, Enabling tRNA Engineering and Enzymology Applications

Upon intracellular triphosphorylation, 3′-amino-3′-deoxyadenosine is converted to 3′-deoxy-3′-amino-ATP, which functions as a potent competitive inhibitor of ATP with a Ki of 2.3 μM [1]. This Ki value places the compound among the more potent nucleotide-based ATP competitive inhibitors. Unlike the triphosphate of 3′-deoxyadenosine (cordycepin triphosphate), which preferentially inhibits poly(A) polymerase, 3′-deoxy-3′-amino-ATP broadly blocks RNA formation catalyzed by aggregate RNA polymerase enzymes and by isolated nuclei, indicating a distinct enzymatic inhibition profile [2]. Furthermore, 3′-deoxy-3′-amino-ATP serves as a substrate for E. coli tRNA nucleotidyltransferase (EC 2.7.7.25), enabling site-specific incorporation of the modified nucleotide into the 3′ terminus of tRNA-C-C for the preparation of 3′-amino-3′-deoxy tRNA [3].

Enzyme inhibition ATP analog tRNA engineering

3′-Amino-3′-deoxyadenosine Depresses Pre-rRNA Processing in Both Normal and Transformed Human Fibroblasts, Whereas Puromycin Aminonucleoside Spares Normal Cells

In a direct comparative study using normal (IMR 90) and SV40-transformed (AG 2804) human fibroblasts, 3′-amino-3′-deoxyadenosine (3′-AmA) and its N6,N6-dimethyl derivative, puromycin aminonucleoside (AMS), were evaluated for their effects on pre-rRNA transcription, processing, and nucleolar ultrastructure [1]. 3′-AmA markedly depressed pre-rRNA processing in both normal and transformed fibroblasts within 4 hours of treatment. In striking contrast, AMS did not affect pre-rRNA processing in normal cells, while in transformed cells it was maximally inhibited within 4 hours [1]. Ultrastructural nucleolar changes—including coalescence of intranucleolar fibrils—were observed in both cell types after 3′-AmA treatment, whereas AMS produced nucleolar alterations only in transformed cells [1]. The impairment of pre-rRNA processing correlated temporally with nucleolar structural disorganization [1].

Ribosomal RNA processing Nucleolar disruption Differential cytotoxicity

3′-Amino-3′-deoxyadenosine Demonstrates Superior In Vivo Antitumor Activity Compared to Puromycin Aminonucleoside in the Same Murine Ascitic Tumor Model

In a controlled in vivo comparison, 3′-amino-3′-deoxyadenosine and puromycin aminonucleoside were tested head-to-head in mice bearing ascitic tumors [1]. At nontoxic dosage levels, 3′-amino-3′-deoxyadenosine exhibited more antitumor activity than the structurally related puromycin aminonucleoside when both were evaluated in the same experimental system [1]. Specifically, in mice bearing S3A ascitic adenocarcinoma, a single intraperitoneal injection of 72 μg/mouse of 3′-amino-3′-deoxyadenosine administered 24 hours after tumor implantation extended the first death to 2.5 months, compared to a median survival time of 1 month (range 22–34 days) for saline-treated controls [1]. Significant survival extension was also observed against Ehrlich ascites carcinoma, though activity was minimal against Gardner lymphosarcoma and Sarcoma 180 [1]. An earlier independent study confirmed that in tissue culture, 3′-amino-3′-deoxyadenosine is approximately 20-fold more active than puromycin aminonucleoside, though neither compound showed selectivity for tumor cells over normal cells in vitro [2].

Antitumor activity Ascitic tumor model In vivo efficacy

Regioisomeric Specificity: 3′-Amino-3′-deoxyadenosine Exhibits 7-Fold Enhanced Potency at the H272E Mutant Adenosine A3 Receptor, While 2′- and 5′-Amino Regioisomers Show No Significant Enhancement

In a study designed to validate the neoceptor concept for engineered GPCRs, 3′-amino-3′-deoxyadenosine, 2′-amino-2′-deoxyadenosine, and 5′-amino-5′-deoxyadenosine were compared for their binding affinity at the wild-type human adenosine A3 receptor versus the H272E mutant receptor [1]. 3′-Amino-3′-deoxyadenosine proved to be 7-fold more potent at the H272E mutant receptor than at the wild-type receptor [1]. Critically, the corresponding 2′-amino and 5′-amino regioisomers did not display significantly enhanced affinities at the mutant receptor [1]. This demonstrates that the position of the amino substituent on the ribose ring is a critical determinant of molecular recognition by the engineered receptor binding pocket. The nonselective agonist NECA was 19-fold less potent at the mutant, underscoring that the 7-fold enhancement for 3′-amino-3′-deoxyadenosine represents a genuine gain-of-affinity effect rather than a general property of the mutant receptor [1].

GPCR pharmacology Adenosine A3 receptor Neoceptor engineering

3′-Amino-3′-deoxyadenosine Triphosphate Terminates Nascent RNA Chains by Incorporation at the 3′-OH Terminus, a Mechanism Distinct from Cordycepin Triphosphate

Mechanistic studies in Ehrlich ascites tumor cells established that 3′-amino-3′-deoxyadenosine is intracellularly converted to its 5′-triphosphate, 3′-amino-3′-deoxy-ATP, which then blocks RNA formation by acting as a chain terminator [1]. The mechanism involves incorporation of 3′-amino-3′-deoxyadenosine 5′-phosphate into the free 3′-OH end groups of growing RNA chains; once incorporated, the 3′-amino group cannot support further phosphodiester bond formation, resulting in premature chain termination [1]. A comparative study examining the labeling of RNA subspecies in the same Ehrlich ascites system showed that 3′-deoxyadenosine (cordycepin) and 3′-amino-3′-deoxyadenosine exert differential inhibitory effects on nucleochromosomal and cytoplasmic RNA, with both compounds strongly inhibiting 28-S and 18-S cytoplasmic ribosomal RNA while only weakly affecting 50–60-S nuclear RNA [2]. However, the amino-modified analog produced a distinct pattern of inhibition across 32–35-S, 28-S, 18-S, and cytoplasmic 4–5-S RNA subspecies compared to cordycepin, reflecting the functional impact of the 3′-NH2 versus 3′-H substitution on RNA polymerase interaction [2].

RNA chain termination Transcription inhibition Nucleic acid synthesis

Evidence-Backed Research and Industrial Application Scenarios for Adenosine, 3′-Amino-3′-deoxy (CAS 26315-51-5) Based on Quantitative Comparator Data


Alphavirus Antiviral Drug Discovery: Lead Identification and Positive Control for SFV and Sindbis Virus Screening Cascades

Based on the demonstration that 3′-amino-3′-deoxyadenosine was the most potent inhibitor among 29 nucleoside analogs screened against Semliki Forest virus—with an IC50 of 2 μM in viral RNA synthesis rate detection—this compound is ideally positioned as a positive control or chemical starting point for alphavirus drug discovery programs [1]. Its synergistic activity with betulin-derived compounds further supports its use in combination screening strategies. Procurement of this specific compound (rather than cordycepin or other deoxyadenosine analogs that were less potent in the same screen) is directly supported by the rank-order data [1].

Chemical Biology of Nucleolar Stress: Tool Compound for Inducing Pre-rRNA Processing Defects in Both Normal and Transformed Cells

The unique ability of 3′-amino-3′-deoxyadenosine to disrupt pre-rRNA processing and nucleolar ultrastructure in both normal (IMR 90) and transformed (AG 2804) human fibroblasts—in contrast to puromycin aminonucleoside, which spares normal cells—makes this compound a preferred tool for studying nucleolar stress responses across cell types [2]. Researchers investigating ribosome biogenesis inhibitors or nucleolar disruption as a therapeutic strategy should specifically procure the non-methylated compound (CAS 26315-51-5) to ensure activity in normal cell models [2].

Engineered GPCR (Neoceptor) Pharmacology: Selective Ligand for H272E Mutant Adenosine A3 Receptor with 7-Fold Enhanced Potency

For laboratories developing chemogenetic tools based on the neoceptor concept, 3′-amino-3′-deoxyadenosine provides a 7-fold selectivity window at the H272E mutant A3 receptor over wild-type, whereas the 2′- and 5′-amino regioisomers are inactive in this system [3]. This regioisomeric specificity demands that researchers specifically source the 3′-amino regioisomer (CAS 26315-51-5) rather than its 2′- or 5′-amino counterparts, which lack the necessary molecular complementarity with the engineered receptor binding pocket [3].

Modified tRNA and Nucleic Acid Engineering: Enzymatic Incorporation of 3′-Amino-3′-deoxyadenosine into tRNA for Aminoacylation Specificity Studies

The established utility of 3′-deoxy-3′-amino-ATP as a substrate for E. coli tRNA nucleotidyltransferase enables site-specific incorporation of 3′-amino-3′-deoxyadenosine at the 3′ terminus of tRNA [4]. The competitive ATP inhibition (Ki = 2.3 μM) further supports its use in enzymology studies requiring defined ATP analogs [5]. This application is uniquely enabled by the 3′-amino modification; neither cordycepin nor puromycin aminonucleoside triphosphate serves as an equivalent substrate for tRNA nucleotidyltransferase in the same manner [4].

Quote Request

Request a Quote for Adenosine,-3'-amino-3'-deoxy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.